5-Methoxy-2-(pyridin-2-yl)benzonitrile
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Overview
Description
5-Methoxy-2-(pyridin-2-yl)benzonitrile is an organic compound with the molecular formula C13H10N2O It is a derivative of benzonitrile, featuring a methoxy group at the 5-position and a pyridin-2-yl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-(pyridin-2-yl)benzonitrile typically involves the reaction of 5-methoxybenzonitrile with 2-bromopyridine under palladium-catalyzed cross-coupling conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as palladium(II) acetate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 100-120°C for several hours to achieve the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2-(pyridin-2-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid derivative.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The pyridin-2-yl group can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogenating agents like bromine or nitrating agents like nitric acid in the presence of sulfuric acid.
Major Products
Oxidation: 5-Methoxy-2-(pyridin-2-yl)benzaldehyde or 5-Methoxy-2-(pyridin-2-yl)benzoic acid.
Reduction: 5-Methoxy-2-(pyridin-2-yl)benzylamine.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
5-Methoxy-2-(pyridin-2-yl)benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 5-Methoxy-2-(pyridin-2-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or disrupt microbial cell membranes, resulting in antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
- 5-Methoxy-2-(pyridin-3-yl)benzonitrile
- 5-Methoxy-2-(pyridin-4-yl)benzonitrile
- 5-Methoxy-2-(pyridin-2-yl)benzaldehyde
- 5-Methoxy-2-(pyridin-2-yl)benzoic acid
Uniqueness
5-Methoxy-2-(pyridin-2-yl)benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methoxy and pyridin-2-yl groups allows for versatile reactivity and potential interactions with various biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C13H10N2O |
---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
5-methoxy-2-pyridin-2-ylbenzonitrile |
InChI |
InChI=1S/C13H10N2O/c1-16-11-5-6-12(10(8-11)9-14)13-4-2-3-7-15-13/h2-8H,1H3 |
InChI Key |
CSRGDZQTFCMHSK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC=CC=N2)C#N |
Origin of Product |
United States |
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